![molecular formula C9H18ClN3O2 B1272287 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride CAS No. 701290-61-1](/img/structure/B1272287.png)
1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride
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Overview
Description
1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride, also known as 4-Acetylpiperazine hydrochloride (4-AP-HCl), is a synthetic compound used in research applications in the biomedical field. It is a white crystalline solid with a molecular weight of 193.6 g/mol and a melting point of 185-186°C. 4-AP-HCl is a derivative of piperazine, an organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. 4-AP-HCl has been studied extensively for its potential applications in the areas of neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics to study the structure and function of proteins. It can be used as a reagent in the identification and quantification of proteins, particularly in the development of proteomic profiling techniques that require precise chemical modifications .
Mechanism of Action
Target of Action
Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache, related compounds can affect the cholinergic system, which plays a crucial role in learning and memory .
Result of Action
By analogy with related compounds, it may enhance cholinergic neurotransmission by increasing the concentration of acetylcholine .
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10;/h2-7,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBIHUFEURWNQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373326 |
Source
|
Record name | 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride | |
CAS RN |
701290-61-1 |
Source
|
Record name | 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 701290-61-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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